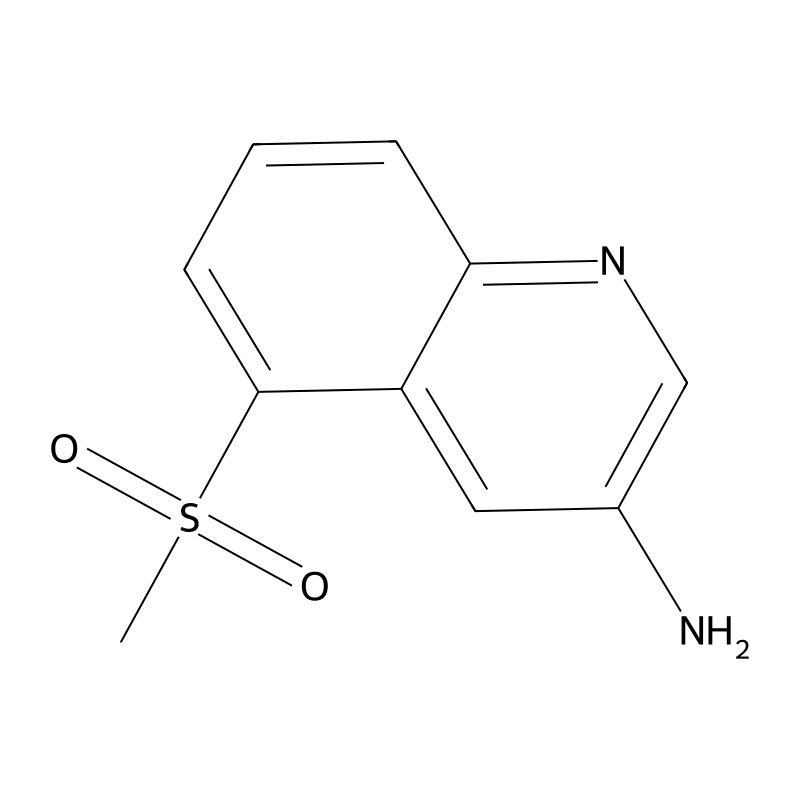5-(Methylsulfonyl)quinolin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-(Methylsulfonyl)quinolin-3-amine is a chemical compound characterized by a quinoline ring structure substituted with a methylsulfonyl group at the 5-position and an amine group at the 3-position. This compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities. The methylsulfonyl group enhances the solubility and biological profile of the compound, making it an interesting target for medicinal chemistry.
- Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for further functionalization.
- Reactions with electrophiles: The methylsulfonyl group can undergo electrophilic aromatic substitution, modifying the quinoline ring.
- Formation of quaternary ammonium salts: By reacting with alkyl halides, the amine can be converted into quaternary ammonium derivatives, which may exhibit enhanced biological activity .
Research indicates that 5-(methylsulfonyl)quinolin-3-amine exhibits significant biological activities, including:
- Antimicrobial properties: Quinoline derivatives have been shown to inhibit bacterial growth by targeting DNA replication mechanisms .
- Anticancer effects: Some studies suggest that modifications at the 5-position of quinolines can enhance their ability to bind DNA and exhibit cytotoxicity against cancer cell lines .
- Anti-inflammatory activity: Compounds in this class have been investigated for their potential as selective inhibitors of cyclooxygenase enzymes, which play a role in inflammation .
The synthesis of 5-(methylsulfonyl)quinolin-3-amine typically involves several steps:
- Starting Material Preparation: The synthesis often begins with commercially available quinoline derivatives.
- Introduction of Methylsulfonyl Group: This can be achieved through reactions involving methylsulfonyl chloride and suitable bases under controlled conditions.
- Amination Reaction: The introduction of the amine group is commonly performed using amination techniques, such as nucleophilic substitution reactions involving amines .
Example Synthetic Route
A common synthetic route involves:
- Reacting a nitro-substituted quinoline with methylsulfonyl chloride in the presence of a base.
- Reducing the nitro group to an amine using catalytic hydrogenation or other reduction methods.
5-(Methylsulfonyl)quinolin-3-amine has potential applications in various fields:
- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
- Research Tool: It can be utilized in studies investigating the mechanisms of action of quinoline derivatives on cellular processes.
- Chemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study protein interactions and enzyme activities .
Interaction studies have demonstrated that 5-(methylsulfonyl)quinolin-3-amine can bind effectively to various biological targets, including:
- DNA Binding Studies: These studies suggest that modifications at specific positions on the quinoline ring significantly influence binding affinity and selectivity toward DNA .
- Enzyme Inhibition Assays: The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, showing promise as an anti-inflammatory agent .
Several compounds share structural similarities with 5-(methylsulfonyl)quinolin-3-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-(Methylsulfonyl)quinolin-4-amine | Methylsulfonyl group at position 6 | Potentially different biological activity profile |
| 7-(Methylsulfonyl)quinolin-2-amine | Methylsulfonyl group at position 7 | May exhibit enhanced DNA binding properties |
| 5-(Ethoxycarbonyl)quinolin-3-amine | Ethoxycarbonyl group instead of methylsulfonyl | Different solubility and reactivity |
Each of these compounds exhibits unique biological profiles and reactivity patterns due to variations in substitution patterns on the quinoline ring. This structural diversity allows for tailored modifications aimed at enhancing specific biological activities or pharmacokinetic properties.








